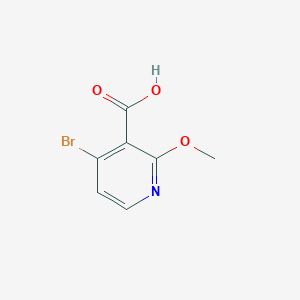

4-Bromo-2-methoxynicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Organic Synthesis

Pyridine carboxylic acid scaffolds, including nicotinic acid and its isomers, are of paramount importance in organic synthesis. nih.govnih.gov Their presence is ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The pyridine ring system, an isostere of benzene, can modulate properties like solubility and basicity, which is particularly advantageous in medicinal chemistry. nih.gov The carboxylic acid moiety provides a convenient anchor point for the construction of amides, esters, and other functional groups, making these scaffolds ideal starting materials for the synthesis of complex molecular architectures. nih.gov

Overview of Brominated Pyridine Derivatives as Versatile Building Blocks

Brominated pyridine derivatives are highly valued intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net This reactivity allows for the facile introduction of diverse aryl, alkyl, and amino substituents onto the pyridine core, providing access to a broad chemical space of novel compounds. The position of the bromine atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo.

Position of 4-Bromo-2-methoxynicotinic Acid within the Landscape of Functionalized Nicotinic Acids

This compound is a trifunctionalized nicotinic acid derivative that offers a unique combination of reactive sites. The substituents are positioned at the 2, 3, and 4 positions of the pyridine ring, providing a distinct pattern of reactivity. The carboxylic acid at the 3-position allows for derivatization, the methoxy (B1213986) group at the 2-position influences the electronic nature of the ring, and the bromo group at the 4-position is a key site for cross-coupling reactions. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of polysubstituted pyridine derivatives with potential applications in various fields of chemical research.

Research Gaps and Motivations for Investigating this compound

While the utility of functionalized pyridines is well-established, there remain underexplored areas concerning specific substitution patterns. The investigation into this compound is driven by the need to expand the toolbox of available building blocks for organic synthesis. Key motivations include the development of more efficient and scalable synthetic routes to this compound, a deeper understanding of its reactivity profile, and the exploration of its potential as a precursor to novel functional molecules. Further research is warranted to fully elucidate its utility in the synthesis of complex heterocyclic systems and to discover new applications for its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDZQBDVQKWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211579-98-4 | |

| Record name | 4-bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methoxynicotinic Acid

Strategies for Regioselective Bromination of Methoxy-substituted Nicotinic Acid Precursors

The introduction of a bromine atom at the C-4 position of a 2-methoxynicotinic acid scaffold is a critical transformation that requires precise control of regioselectivity. The electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid (or its precursor) direct electrophilic attack to specific positions on the pyridine (B92270) ring. Advanced synthetic strategies have been developed to overcome the challenges associated with achieving the desired C-4 bromination.

Electrophilic Bromination Approaches and Reagent Optimization

Electrophilic aromatic bromination is a fundamental method for the synthesis of aryl bromides. nih.gov The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction on an activated pyridine ring. manac-inc.co.jp For substrates like 2-methoxypyridine, the methoxy group strongly activates the ring towards electrophilic substitution.

Common brominating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) in various solvents are employed. The polarity of the solvent plays a significant role; polar solvents can enhance the electrophilic character of the brominating agent. sciencemadness.org For instance, the use of NBS in polar solvents like acetonitrile, acetic acid, or DMF is common for the bromination of activated aromatic systems. sciencemadness.orgmasterorganicchemistry.com In some cases, the addition of an acid catalyst can further increase the reactivity of the brominating agent. sciencemadness.org Theoretical calculations and experimental results have shown that the regioselectivity of electrophilic bromination is highly dependent on the electronic properties of the substrate and the reaction conditions. nih.gov

| Brominating Agent | Solvent | Additive | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | - | Regioselective bromination of activated rings. nih.gov |

| N-Bromosuccinimide (NBS) | Acetic Acid | - | Effective for brominating electron-rich aromatics. sciencemadness.org |

| Bromine (Br₂) | Acetic Acid | - | Standard conditions for electrophilic bromination. |

| Tetrabutylammonium tribromide (TBATB) | Dimethyl sulfoxide (B87167) (DMSO) | - | Mild and selective bromination of heterocycles. nih.gov |

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This intermediate can then be quenched with an electrophile, such as a bromine source, to achieve site-specific halogenation.

In the context of 2-methoxynicotinic acid derivatives, the methoxy group can act as a DMG. The lone pairs on the oxygen atom coordinate to the lithium of the organolithium reagent, directing deprotonation to the C-3 position. Subsequent reaction with a brominating agent would lead to 3-bromo-2-methoxynicotinic acid. However, by carefully choosing the directing group and reaction conditions, functionalization at other positions can be achieved. For instance, a protected carboxylic acid or other functional group at the 3-position can also influence the site of metalation.

Palladium-Catalyzed C-H Bromination and Related Methods

Palladium-catalyzed C-H activation has emerged as a highly efficient and regioselective tool for the functionalization of organic molecules. rsc.orgnih.gov This methodology avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. For the synthesis of 4-bromo-2-methoxynicotinic acid, a palladium catalyst can be used to directly brominate the C-H bond at the 4-position.

These reactions often employ a directing group to guide the palladium catalyst to the desired C-H bond. The reaction typically involves an oxidant to regenerate the active palladium catalyst. N-halosuccinimides, such as NBS, can serve as both the halogen source and the oxidant in some systems. rsc.org The development of ligands and reaction conditions that favor the desired regioselectivity is an active area of research.

Functional Group Interconversions Towards the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be introduced at various stages of the synthesis. Often, it is more convenient to carry a precursor functional group through the bromination step and then convert it to the carboxylic acid in a later step.

Oxidation Pathways for Aldehyde and Alcohol Precursors

The oxidation of aldehydes and primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.org If 4-bromo-2-methoxynicotinaldehyde (B1398122) or (4-bromo-2-methoxypyridin-3-yl)methanol are available, they can be readily oxidized to the corresponding carboxylic acid.

A variety of oxidizing agents can be employed for this purpose. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid will readily convert primary alcohols and aldehydes to carboxylic acids. youtube.com However, milder and more selective reagents are often preferred to avoid side reactions with other functional groups in the molecule. Reagents such as Oxone, pyridinium (B92312) chlorochromate (PCC) under specific conditions, and various metal-catalyzed aerobic oxidations offer high efficiency and functional group tolerance. orgsyn.orgorganic-chemistry.org

| Oxidizing System | Substrate | Product | Key Features |

| Oxone / cat. 2-Iodoxybenzenesulfonic acid | Primary Alcohol/Aldehyde | Carboxylic Acid | Mild, selective, and high yielding. orgsyn.org |

| Pyridinium chlorochromate (PCC) / H₅IO₆ | Primary Alcohol/Aldehyde | Carboxylic Acid | Catalytic use of PCC with a co-oxidant. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Aldehyde | Carboxylic Acid | Metal-free, aerobic oxidation. organic-chemistry.org |

| VO(acac)₂ / H₂O₂ | Aldehyde | Carboxylic Acid | Efficient and compatible with various functional groups. organic-chemistry.org |

Nitrile Hydrolysis and Carbonylative Approaches

The hydrolysis of a nitrile group offers a reliable method for the preparation of carboxylic acids. The precursor, 4-bromo-2-methoxynicotinonitrile (B8651968), can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the desired this compound. The existence of CAS numbers for both 2-bromo-4-methoxynicotinonitrile (B1340376) and 4-bromo-2-methoxynicotinonitrile suggests the viability of these intermediates in synthetic routes. bldpharm.combldpharm.com The hydrolysis of nitriles is a well-established reaction, though conditions may need to be optimized to ensure compatibility with the bromo and methoxy substituents.

Carbonylative approaches represent another modern strategy for the introduction of a carboxylic acid function. These methods typically involve the palladium-catalyzed reaction of an aryl halide or triflate with carbon monoxide and a suitable nucleophile. nih.gov While a direct carbonylative synthesis of this compound from a di-halogenated precursor might be challenging to control selectively, related palladium-catalyzed carbonylation reactions offer a potential, albeit less direct, route.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of a multifunctional molecule like this compound often necessitates the use of protecting groups to ensure the chemoselectivity of reactions. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. After the desired transformation is complete, the protecting group is removed to restore the original functionality. The choice of a suitable protecting group is crucial and depends on its stability under the reaction conditions and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org

Protection of the Nitrogen Atom of the Pyridine Ring

The nitrogen atom in the pyridine ring of nicotinic acid derivatives can influence the reactivity of the ring and can itself be a site of unwanted side reactions. One common strategy to modulate its electronic properties and to direct the regioselectivity of electrophilic substitution reactions is the formation of a pyridine N-oxide.

Pyridine N-oxide Formation and Deprotection:

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution, particularly at the 4-position. wikipedia.org This directing effect can be exploited to introduce the bromo substituent at the desired C4 position of the nicotinic acid backbone.

Furthermore, the N-oxide functionality can be readily removed to regenerate the pyridine ring. Common methods for the deoxygenation of pyridine N-oxides include treatment with phosphorus trichloride (B1173362) (PCl₃) or reduction with zinc dust in acetic acid. wikipedia.org

The use of the N-oxide as a protecting group offers a powerful tool to control the regiochemical outcome of the synthesis of polysubstituted pyridines like this compound.

Carboxylic Acid Protecting Groups and Their Selective Deprotection

The carboxylic acid group is a reactive functional group that often requires protection during synthetic sequences to prevent it from undergoing unwanted reactions, such as acting as an acid or a nucleophile. The most common strategy for protecting a carboxylic acid is to convert it into an ester.

Below is a table summarizing common carboxylic acid protecting groups and their selective deprotection methods:

| Protecting Group | Formation | Deprotection Conditions | Remarks |

| Methyl Ester | Methanol, acid catalyst (e.g., H₂SO₄) or diazomethane. | Saponification (e.g., NaOH, LiOH) followed by acidification. | Base-labile. May not be suitable if other base-sensitive groups are present. |

| Ethyl Ester | Ethanol, acid catalyst. | Saponification (e.g., NaOH, LiOH) followed by acidification. | Similar to methyl ester, base-labile. |

| Benzyl (B1604629) Ester | Benzyl alcohol, acid catalyst or benzyl bromide with a base. | Hydrogenolysis (H₂, Pd/C). | Cleaved under neutral conditions, which is advantageous for sensitive substrates. organic-chemistry.org |

| tert-Butyl Ester | Isobutylene, acid catalyst or tert-butanol (B103910) with a coupling agent. | Acidic conditions (e.g., trifluoroacetic acid). | Stable to basic and nucleophilic conditions. |

| Silyl Esters | Silyl halides (e.g., TMSCl) with a base. | Fluoride ions (e.g., TBAF) or mild acid/base hydrolysis. | Generally labile and used for temporary protection. |

The selection of an appropriate protecting group for the carboxylic acid in the synthesis of this compound would depend on the specific reaction conditions of the subsequent steps, particularly the bromination and methoxylation reactions.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

Several synthetic strategies can be envisaged for the preparation of this compound. The efficiency and selectivity of these routes are critical factors in determining the most viable approach for large-scale synthesis.

One plausible route begins with a readily available starting material, 2-methoxypyridine. This approach leverages a directed ortho-metalation (DoM) strategy, which is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The methoxy group at the C2 position can direct the lithiation to the adjacent C3 position. Subsequent carboxylation of the lithiated intermediate would yield 2-methoxynicotinic acid. The final step would be the regioselective bromination at the C4 position. The regioselectivity of this bromination can be challenging due to the activating effect of the methoxy group and the directing effect of the carboxylic acid group.

An alternative strategy involves starting with a pre-functionalized pyridine ring, such as 4-bromo-2-methoxypyridine. bldpharm.com This intermediate could potentially be synthesized from 4-aminopyridine (B3432731) via a Sandmeyer-type reaction to introduce the bromine, followed by methoxylation. guidechem.com The carboxylic acid group could then be introduced at the C3 position. This could be achieved through metal-halogen exchange of the bromo group followed by carboxylation, or through a directed metalation approach if the electronic properties of the substituents allow for selective deprotonation at C3.

A third approach could start from a nicotinic acid derivative and introduce the bromo and methoxy substituents. For instance, starting with 2-hydroxynicotinic acid, the hydroxyl group can be converted to a methoxy group. Subsequent bromination would need to be highly regioselective to yield the desired 4-bromo isomer. The use of an N-oxide protecting group, as discussed earlier, could be instrumental in directing the bromination to the C4 position.

A comparative analysis of these potential synthetic routes is presented in the table below:

| Synthetic Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

| Route 1 | 2-Methoxypyridine | Directed ortho-metalation, Carboxylation, Bromination | Readily available starting material. | Regioselectivity of the final bromination step. |

| Route 2 | 4-Aminopyridine | Sandmeyer reaction, Methoxylation, Carboxylation | Potentially high regioselectivity in the introduction of the bromine. | Multi-step synthesis of the key intermediate. Introduction of the carboxylic acid at a late stage. |

| Route 3 | 2-Hydroxynicotinic acid | Methoxylation, N-oxide formation, Bromination, N-oxide deprotection | Control of regioselectivity through N-oxide protection. | Multiple protection/deprotection steps, potentially lowering overall yield. |

The optimal synthetic route will depend on a variety of factors including the cost and availability of starting materials, the scalability of the reactions, and the ease of purification of the intermediates and the final product. Experimental validation would be necessary to determine the most efficient and selective pathway for the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Methoxynicotinic Acid

Exploration of Nucleophilic Aromatic Substitution Reactions at Bromine and Methoxy (B1213986) Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridine (B92270) rings. msu.edumdpi.commasterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.com This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com In the case of 4-bromo-2-methoxynicotinic acid, the pyridine nitrogen and the carboxylic acid group make the ring electron-deficient and thus more susceptible to nucleophilic attack.

Direct Displacement Reactions

Direct displacement of either the bromine at the C-4 position or the methoxy group at the C-2 position by a nucleophile is a potential reaction pathway. The regioselectivity of this attack is governed by the stability of the resulting Meisenheimer complex. Attack at the C-2 and C-4 positions is generally favored in pyridine systems because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.org

While specific studies on the direct displacement reactions of this compound are not extensively documented, the principles of SNAr on substituted pyridines suggest that strong nucleophiles could displace the bromide at the C-4 position. The methoxy group at the C-2 position is generally a poorer leaving group than bromide and would likely require more forcing conditions to be displaced. The presence of the carboxylic acid group may influence the reaction, potentially participating in the reaction or affecting the solubility and reactivity of the substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-4 position serves as a versatile handle for a variety of such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. youtube.comillinois.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. illinois.edu In the context of this compound, the C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This data is based on analogous brominated heterocyclic compounds, as specific data for this compound is not available.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 4-bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 95 | researchgate.net |

| 4-chloroacetophenone | Phenylboronic acid | Pd-complex 7 | Cs₂CO₃ | H₂O | 88 | arkat-usa.org |

The Stille coupling is another palladium-catalyzed cross-coupling reaction that utilizes organotin reagents (organostannanes). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond. wikipedia.org

Although direct studies on this compound are scarce, the Stille reaction is broadly applicable to a range of aryl halides. organic-chemistry.org It is anticipated that this compound would undergo Stille coupling with various organostannanes under standard conditions, likely employing a palladium catalyst such as Pd(PPh₃)₄ and a suitable solvent. The reactivity of the C-Br bond should be sufficient for this transformation.

Table 2: General Conditions for Stille Coupling of Aryl Bromides Note: This data is generalized from literature on Stille couplings, as specific examples with this compound are not prevalent.

| Aryl Halide Type | Organostannane | Catalyst | Additive/Solvent | General Observations | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Aryl-SnBu₃ | Pd(PPh₃)₄ | Toluene | Good yields, tolerant of various functional groups | nih.gov |

| Aryl Bromide | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ | DMF | Effective for vinylation | msu.edu |

| Aryl Chloride | Aryl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Dioxane | Harsher conditions often required for chlorides | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. researchgate.net The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base.

While there is no specific literature detailing the Buchwald-Hartwig amination of this compound, studies on similar 2-bromopyridines have shown that these reactions are feasible. researchgate.net For instance, the amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes. researchgate.net It is expected that this compound would react with a variety of primary and secondary amines under Buchwald-Hartwig conditions to afford the corresponding 4-amino-2-methoxynicotinic acid derivatives. The choice of ligand and base would be crucial for achieving good yields and would need to be determined experimentally.

Table 3: Conditions for Buchwald-Hartwig Amination of Bromopyridines Note: This data is based on analogous bromopyridine compounds, as specific data for this compound is not available.

| Bromopyridine | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Various volatile amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Not specified | researchgate.net |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 60 | beilstein-journals.org |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgmdpi.com This reaction is a reliable method for the synthesis of substituted alkynes. beilstein-journals.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. beilstein-journals.org

There are no direct reports on the Sonogashira coupling of this compound. However, the reaction is known to proceed with a wide variety of aryl bromides. organic-chemistry.org For example, the coupling of 4-bromo-6H-1,2-oxazines has been achieved using a PdCl₂(PPh₃)₂/CuI catalytic system in the presence of an amine base like triethylamine. researchgate.net It is highly probable that this compound would react with terminal alkynes under similar conditions to produce 4-alkynyl-2-methoxynicotinic acids. Copper-free Sonogashira protocols could also be considered to avoid potential side reactions. beilstein-journals.orglibretexts.org

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides Note: This data is based on analogous brominated compounds, as specific data for this compound is not available.

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-6H-1,2-oxazine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good | researchgate.net |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | TBAF | THF | Not specified | beilstein-journals.org |

| 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd / CuI | Et₃N | Toluene | High | mdpi.com |

Regiochemical Control and Substrate Scope in Cross-Coupling Reactions

The pyridine ring of this compound is electronically non-symmetrical, which imparts regiochemical control in cross-coupling reactions. The position of the bromine atom at C4 is electronically activated by the ring nitrogen, making it susceptible to oxidative addition by a palladium(0) catalyst. In di-halogenated pyridine systems, the relative reactivity of the halogen atoms is a key factor in achieving selective functionalization.

Studies on dihalopyridines have shown that the C2 and C4 positions are generally more reactive towards palladium-catalyzed cross-coupling reactions than the C3 position. For example, in 2,4-dibromopyridine, Suzuki cross-coupling can be selectively achieved at the C2 position. This selectivity is attributed to the electronic character of the C-Br bonds. In the case of this compound, the single bromine at the activated C4 position is the primary site for cross-coupling.

The substrate scope for cross-coupling reactions with bromo-pyridyl compounds is broad. A variety of organoboron reagents (in Suzuki coupling), organozinc reagents (in Negishi coupling), and organotin reagents (in Stille coupling) can be used to introduce alkyl, alkenyl, and aryl groups. The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and minimizing side reactions. For instance, in the Suzuki coupling of a dibromothiophene derivative, preferential substitution of the more activated bromo group was observed. nih.gov

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be readily achieved through standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. This method is often milder and can be used with acid-sensitive alcohols. The resulting methyl ester, methyl 4-bromo-2-methoxynicotinate, is a known compound.

The esterification not only modifies the properties of the molecule but also serves as a protecting group for the carboxylic acid, enabling other transformations that are incompatible with the acidic proton.

Amidation Reactions and Amide Derivatives

The synthesis of amide derivatives from this compound can be accomplished using various peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

An alternative route to amides is through the corresponding acyl chloride. This method is highly effective but may not be suitable for substrates with acid-sensitive functional groups. google.com The synthesis of amide-functionalized compounds often involves monitoring the reaction progress by techniques like ESI-MS to ensure the disappearance of the starting amine and the formation of the amide product. nih.gov

Reduction to Alcohol and Further Derivatization

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (4-bromo-2-methoxypyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the direct reduction of a carboxylic acid. The reaction is usually performed in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts.

A milder alternative involves a two-step process where the carboxylic acid is first esterified, and the resulting ester is then reduced. Esters can be reduced to alcohols using LiAlH₄ or, in some cases, with sodium borohydride (B1222165) (NaBH₄) under specific conditions, although NaBH₄ is generally less reactive towards esters than aldehydes or ketones. A procedure for the reduction of a related bromo-methoxy-pyridine aldehyde to the corresponding alcohol has been reported using sodium borohydride. arkat-usa.org The resulting alcohol, (4-bromo-2-methoxypyridin-3-yl)methanol, can be further derivatized through reactions such as etherification or esterification of the hydroxyl group.

Intramolecular Cyclization and Annulation Strategies Involving this compound

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. The presence of the bromo, methoxy, and carboxylic acid (or its derivatives) functional groups provides multiple handles for designing cyclization strategies.

One potential strategy involves a cross-coupling reaction to introduce a side chain at the C4 position, which can then undergo an intramolecular reaction with the C3 substituent (the carboxylic acid derivative) or the pyridine nitrogen. For example, a side chain containing a nucleophilic group could be introduced via Suzuki or Negishi coupling, followed by an intramolecular nucleophilic substitution or addition to a derivative of the carboxylic acid.

Transition-metal-catalyzed intramolecular cyclizations are powerful methods for constructing complex ring systems. For instance, amido(hetero)arylboronic acid aldehydes have been shown to undergo rhodium-catalyzed intramolecular cyclization to form isoquinolinones. rsc.org A similar strategy could be envisioned where the bromine of a this compound derivative is converted to a boronic acid, and a suitable pendant group is attached to the nitrogen of an amide derivative at the C3 position, setting the stage for an intramolecular cyclization.

Furthermore, intramolecular cyclizations can be triggered by the reaction of a substituent with the pyridine ring itself. Acid-catalyzed cyclization of alkenyl alcohols is a known method for the synthesis of oxacycles. sciforum.net By analogy, a derivative of this compound bearing a suitable alkenyl side chain could potentially undergo an intramolecular cyclization to form a new fused ring.

A hypothetical cyclization pathway is presented below, illustrating the formation of a fused heterocyclic system from a derivative of this compound.

| Starting Material | Reagents and Conditions | Product |

| Amide derivative of this compound with a pendant nucleophile | 1. Suzuki coupling to introduce an electrophilic center at C4. 2. Base-mediated intramolecular cyclization. | Fused pyridone derivative |

Table 2: Hypothetical Intramolecular Cyclization Strategy.

Acid-Base Chemistry and Tautomerism within the Pyridine Carboxylic Acid Framework

The chemical behavior of this compound is intrinsically linked to its acidic and basic properties, as well as the potential for tautomerism, all of which are influenced by the electronic character of the substituents on the pyridine ring. The interplay of the carboxylic acid group, the pyridine nitrogen, the bromo substituent, and the methoxy group dictates the molecule's reactivity.

The acidity of pyridine carboxylic acids is determined by the ease with which the carboxylic acid proton can be donated. This is influenced by the position of the carboxylic acid group and the nature of other substituents on the ring. pharmaguideline.com Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects. pharmaguideline.comlibretexts.org Conversely, electron-donating groups generally decrease acidity. pharmaguideline.com

To illustrate the effect of substituents on the acidity of pyridine carboxylic acids, the following table presents the pKa values of several substituted pyridine carboxylic acids.

| Compound | pKa |

| Picolinic acid (2-Pyridinecarboxylic acid) | 5.41 |

| Nicotinic acid (3-Pyridinecarboxylic acid) | 4.85 |

| Isonicotinic acid (4-Pyridinecarboxylic acid) | 4.96 |

| 2-Chloronicotinic acid | 2.57 |

| 2-Hydroxynicotinic acid | 5.30 |

Note: The pKa values are approximate and can vary with experimental conditions. Data is compiled from various sources for illustrative purposes.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for pyridine derivatives. acs.orgchemtube3d.com For pyridine carboxylic acids, particularly those with hydroxyl substituents, keto-enol tautomerism can occur. acs.orgchemtube3d.com In such cases, a proton can transfer from the hydroxyl group to the pyridine nitrogen, leading to the formation of a pyridone structure. chemtube3d.com

While this compound does not possess a hydroxyl group, the general principles of tautomerism in the pyridine ring are still relevant. The presence of the carboxylic acid group and the pyridine nitrogen allows for the possibility of zwitterionic forms, where the carboxylic proton resides on the pyridine nitrogen. The stability of such a zwitterion would be influenced by the electronic effects of the bromo and methoxy substituents.

Furthermore, in certain substituted pyridine derivatives, ring-chain tautomerism has been observed, particularly in acidic conditions. researchgate.net This involves the intramolecular cyclization of a side chain with the pyridine nitrogen. researchgate.net While not directly applicable to the ground state of this compound itself, this highlights the diverse tautomeric possibilities within the broader class of substituted pyridines.

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Methoxynicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. These calculations are fundamental to determining molecular geometry and understanding electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized ground state geometry. For 4-Bromo-2-methoxynicotinic acid, a key structural feature is the orientation of the carboxylic acid group relative to the pyridine (B92270) ring. This group can exist in different conformations due to rotation around the C-C single bond.

Theoretical calculations, often using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are performed to identify the most stable conformer. Studies on similar nicotinic acid derivatives have shown that conformers where the carboxylic acid proton is oriented away from the ring nitrogen (trans or E conformer) are often more stable due to reduced steric hindrance and favorable intramolecular interactions. researchgate.net The presence of the methoxy (B1213986) group at the 2-position and the bromo group at the 4-position influences the bond lengths and angles of the pyridine ring, causing slight distortions from a perfect hexagon.

Below is a table of hypothetical, yet representative, optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-Br | 1.915 |

| C2-O(methoxy) | 1.360 | |

| C3-C(carboxyl) | 1.505 | |

| C=O | 1.210 | |

| C-O(H) | 1.355 | |

| O-H | 0.970 | |

| Bond Angle (°) | N1-C2-C3 | 121.5 |

| C3-C4-C5 | 118.0 | |

| C2-C3-C(carboxyl) | 122.0 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations can predict the energies of these orbitals and their distribution across the molecule. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the oxygen atoms of the methoxy and carboxyl groups. The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms, and the carbonyl carbon of the carboxylic acid.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. These maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the EPS map would show the most negative potential (red) localized around the pyridine nitrogen atom and the carbonyl oxygen of the carboxylic acid, as these are the primary sites for protonation or coordination to metal ions. nih.govnih.gov The hydrogen atom of the carboxylic acid would exhibit a strongly positive potential (blue), highlighting its acidic nature. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole, making it a potential halogen bond donor. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo and carboxyl groups.

| Spectrum | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | H5 | 8.25 |

| H6 | 8.50 | |

| -OCH₃ | 4.05 | |

| -COOH | 13.50 | |

| ¹³C NMR | C2 | 163.0 |

| C3 | 110.0 | |

| C4 | 125.0 | |

| C5 | 145.0 | |

| C6 | 152.0 | |

| -COOH | 168.0 | |

| -OCH₃ | 54.0 |

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch, C-O stretches of the acid and methoxy groups, C-N and C-C stretching vibrations of the ring, and the C-Br stretch.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) |

| C=O Stretch (Carbonyl) | 1725 |

| C=C / C=N Ring Stretches | 1580 - 1450 |

| C-O Stretch (Methoxy) | 1250 |

| C-Br Stretch | 680 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of UV-Vis light. The predicted spectrum for this compound would likely feature π→π* transitions associated with the substituted pyridine ring.

| Parameter | Predicted Value |

|---|---|

| λmax (in solvent) | ~285 nm |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby explaining reaction outcomes such as regioselectivity.

The synthesis of this compound involves the bromination of its precursor, 2-methoxynicotinic acid. The position of bromination (regioselectivity) is directed by the existing substituents. The methoxy group at C2 is an activating, ortho-, para-director, while the carboxylic acid group at C3 is a deactivating, meta-director.

Computational studies can be used to determine why the incoming bromine electrophile preferentially attacks the C4 position. This is achieved by modeling the potential reaction pathways for bromination at each available position on the ring (C4, C5, and C6). The stability of the reaction intermediates (the sigma complexes or Wheland intermediates) and the energy of the transition states leading to them are calculated.

The pathway with the lowest activation energy is the most kinetically favorable. For the bromination of 2-methoxynicotinic acid, calculations would likely show that the transition state energy for attack at the C4 position is significantly lower than for attack at C5 or C6. This is because the C4 position is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, a combination that results in the most stable intermediate. Analysis of the EPS map and FMO coefficients of the precursor would also support this, showing the C4 position to be the most electron-rich and nucleophilic site.

| Position of Bromination | Relative Activation Energy (kcal/mol) | Kinetic Favorability |

|---|---|---|

| C4 | 0 (Reference) | Most Favorable |

| C6 | +4.5 | Less Favorable |

| C5 | +7.0 | Least Favorable |

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and understanding their mechanisms is crucial for optimizing reaction conditions and expanding their scope. For substrates like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are of significant interest. Computational studies, often employing Density Functional Theory (DFT), can map out the entire catalytic cycle, identifying key intermediates and transition states.

The generally accepted mechanism for a Suzuki-Miyaura coupling involves three primary stages:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a Pd(II) intermediate. The energy barrier of this step is highly dependent on the electron density of the aryl halide and the nature of the palladium catalyst's ligands.

Transmetalation: This stage involves the transfer of the organic group from a boron reagent (in the Suzuki-Miyaura reaction) to the Pd(II) center. This is often the rate-determining step and can be influenced by the base and solvent used in the reaction. In some cases, additives like silver salts are used to facilitate this step, particularly with challenging substrates. uzh.ch

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the new C-C bond and regenerate the active Pd(0) catalyst.

While specific computational data for this compound is not extensively documented in public literature, studies on similar brominated nitrogen-containing heterocycles provide valuable insights. For instance, the investigation of Pd-catalyzed cross-coupling of 3-bromo-1,2,4,5-tetrazine (B6174517) with boronic acids highlighted the crucial role of silver salts in accelerating the transmetalation step. uzh.ch Furthermore, theoretical studies on C-N cross-coupling reactions have explored various mechanistic pathways, including those involving radical intermediates and different oxidation states of the metal catalyst. rsc.org These studies underscore the complexity of these reactions and the power of computational chemistry in unraveling these intricate details.

Quantum Chemical Descriptors and Reactivity Indices

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Mulliken Charges: These charges provide an estimation of the partial atomic charges within a molecule, indicating the distribution of electron density. This information helps in identifying electrophilic and nucleophilic centers.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites).

| Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

Note: The values presented in this table are illustrative and based on general knowledge of similar molecules. Actual values would require specific DFT calculations for this compound.

Solvation Effects and their Impact on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on this compound.

Solvation can impact several aspects of the molecule:

Molecular Geometry: The geometry of a molecule can be subtly altered by the polarity of the solvent, which in turn can affect its reactivity.

Electronic Properties: The dipole moment of a molecule is highly sensitive to the solvent environment. In polar solvents, the dipole moment tends to increase due to the stabilization of charge separation.

Reaction Energetics: The energy barriers of reaction steps, such as the activation energies in cross-coupling reactions, can be significantly affected by the solvent. Polar solvents may preferentially stabilize charged transition states, thereby accelerating the reaction.

| Solvent | Dielectric Constant (ε) | Effect on Dipole Moment (Illustrative) | Impact on Reactivity |

|---|---|---|---|

| Vacuum | 1 | Baseline value (e.g., 2.5 D) | Reference state with no solvent influence. |

| Toluene | 2.4 | Slight increase | Modest stabilization of polar intermediates and transition states. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Moderate increase | Enhanced solubility and potential for increased reaction rates compared to nonpolar solvents. |

| Dimethylformamide (DMF) | 37 | Significant increase | Strong stabilization of charged species, which can significantly alter reaction pathways and kinetics. |

Note: The trends presented in this table are illustrative and based on general principles of solvation effects. Specific computational studies would be needed to quantify these effects for this compound.

Strategic Applications of 4 Bromo 2 Methoxynicotinic Acid in Complex Chemical Synthesis

Role as a Precursor in the Synthesis of Heterocyclic Ring Systems

4-Bromo-2-methoxynicotinic acid serves as a valuable starting material for the synthesis of various heterocyclic ring systems. Its inherent functionalities—a carboxylic acid, a methoxy (B1213986) group, and a bromine atom on a pyridine (B92270) ring—provide multiple reaction sites for elaboration into more complex structures. The pyridine core itself is a key feature in numerous biologically active molecules. The strategic placement of the bromo and methoxy groups allows for selective chemical transformations, making it a versatile building block for medicinal chemists and synthetic organic chemists.

Utility in the Construction of Functionalized Aromatic and Heteroaromatic Scaffolds

The construction of functionalized aromatic and heteroaromatic scaffolds is a cornerstone of modern drug discovery. This compound is particularly useful in this regard due to the presence of the bromine atom, which can participate in a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents. This capability is crucial for creating libraries of compounds with varied structural features for biological screening. The methoxy group can also be a handle for further functionalization or can influence the electronic properties of the molecule.

Development of Libraries of Nicotinic Acid Derivatives for Chemical Biology Research

Nicotinic acid and its derivatives are known to be biologically active, with roles in various physiological processes. nih.gov The ability to systematically modify the nicotinic acid scaffold is essential for probing its biological targets and understanding its mechanism of action. nih.gov this compound provides a platform for generating libraries of nicotinic acid derivatives. Through reactions at the carboxylic acid, methoxy, and bromo positions, a wide array of analogs can be synthesized. These libraries are invaluable tools for chemical biology research, aiding in the identification of novel protein-ligand interactions and the development of new therapeutic agents. For instance, various nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

Intermediate in the Synthesis of Advanced Research Chemicals

The utility of this compound extends to the synthesis of highly specialized and complex research chemicals. Its structural features make it an ideal intermediate for building intricate molecular architectures.

Examples in the Preparation of Scyphostatin (B1245880) Analogues

Scyphostatin is a natural product that has garnered interest for its potent and selective inhibition of neutral sphingomyelinase (N-SMase), an enzyme implicated in apoptosis. chemistryviews.org The synthesis of scyphostatin analogues is an active area of research aimed at understanding its mode of action and developing potential therapeutics. nih.gov While direct use of this compound in published scyphostatin syntheses is not explicitly detailed in the provided results, the synthesis of analogues often involves the construction of a highly substituted aromatic core. nih.gov The functionalities present in this compound are analogous to the types of building blocks required for such syntheses. A strategy for the late-stage divergent syntheses of scyphostatin analogues has been developed, highlighting the importance of versatile building blocks in constructing complex molecules. nih.gov

Contributions to the Synthesis of Quinolone and Related Nitrogen-Containing Heterocycles

Quinolones are a significant class of nitrogen-containing heterocycles with a broad range of biological activities, most notably as antibacterial agents. mdpi.com The synthesis of quinolones often involves the condensation of an aniline (B41778) derivative with a β-ketoester or a related species. While a direct role for this compound in the primary synthesis of the quinolone core is not immediately apparent from the provided information, its derivatives could be utilized in the functionalization of a pre-formed quinolone scaffold. For example, the bromine atom could be used in cross-coupling reactions to attach the quinolone moiety to other molecular fragments. The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. nih.gov

Role in Syntheses Involving Pyrido-Fused Systems

Pyrido-fused systems, which consist of a pyridine ring fused to another ring system, are prevalent in many biologically active compounds. The synthesis of these complex heterocyclic systems often relies on the use of functionalized pyridine building blocks. This compound, with its multiple reactive sites, is a potential precursor for the construction of various pyrido-fused heterocycles. The bromine and carboxylic acid groups can be used to form the fused ring through intramolecular cyclization reactions or in multi-step synthetic sequences.

Structure Reactivity Relationships Within Analogous Halogenated Methoxynicotinic Acid Derivatives

Comparative Analysis with Isomers (e.g., 5-Bromo-6-methoxynicotinic acid, 6-Bromo-2-methoxynicotinic acid)

The isomers of bromo-methoxynicotinic acid, while sharing the same molecular formula, exhibit distinct chemical behaviors due to the differential placement of the bromine, methoxy (B1213986), and carboxylic acid groups on the pyridine (B92270) ring.

The reactivity of these isomers is primarily governed by the electronic nature of the substituents and their positions relative to the pyridine nitrogen and each other. The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. Conversely, the bromine atom is an electron-withdrawing group through induction and a weak electron-donating group through resonance. The carboxylic acid group (-COOH) is a deactivating, electron-withdrawing group.

In 4-Bromo-2-methoxynicotinic acid , the methoxy group at the 2-position and the bromine at the 4-position significantly influence the ring's electron density. The methoxy group, being a strong activating group, donates electron density to the ring, particularly at the ortho and para positions (positions 3, 5, and 6). However, the electron-withdrawing bromine at the 4-position counteracts this effect.

For 5-Bromo-6-methoxynicotinic acid , the bromine atom is at a meta position relative to the nitrogen, while the methoxy group is at the 6-position. The methoxy group at the 6-position can influence the reactivity of the adjacent bromine at the 5-position in reactions like cross-coupling.

In 6-Bromo-2-methoxynicotinic acid , both the bromine and methoxy groups are ortho to the pyridine nitrogen. This proximity to the electronegative nitrogen atom, combined with their own electronic effects, makes the reactivity profile of this isomer unique.

Steric hindrance plays a crucial role in the reactivity of these isomers. nih.gov For instance, in 6-bromo-2-methoxynicotinic acid, the substituents at positions 2 and 6 are adjacent to the nitrogen atom, which can sterically hinder reactions at the nitrogen or at these positions. In contrast, the substituents in this compound are more spread out, potentially leading to different regioselectivity in substitution reactions.

Electronic effects dictate the susceptibility of the pyridine ring to electrophilic or nucleophilic attack. The pyridine ring itself is electron-deficient and thus generally resistant to electrophilic substitution but more prone to nucleophilic substitution. mdpi.com The presence of an electron-donating methoxy group can activate the ring towards electrophilic attack, while the electron-withdrawing bromine and carboxylic acid groups further deactivate it. quora.com The net effect is a complex balance of these competing influences, with the positions of the substituents determining the most likely sites of reaction.

For example, in reactions involving the carboxylic acid group, such as esterification, the electronic environment created by the bromo and methoxy substituents can affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

| Compound | Key Positional Influences on Reactivity |

|---|---|

| This compound | Methoxy at C2 activates the ring, while bromo at C4 deactivates it. The carboxylic acid at C3 is meta to the nitrogen. |

| 5-Bromo-6-methoxynicotinic acid | Methoxy at C6 and bromo at C5 are ortho to each other, potentially leading to steric interactions and influencing reactivity at these sites. |

| 6-Bromo-2-methoxynicotinic acid | Both bromo and methoxy groups are ortho to the pyridine nitrogen, which can lead to significant steric hindrance and electronic effects from the nitrogen. |

Comparison with other Halogenated (e.g., Chloro) and Substituted Nicotinic Acids

When comparing bromo-substituted nicotinic acids with their chloro-substituted counterparts, a key difference lies in the carbon-halogen bond strength. The C-Br bond is generally weaker than the C-Cl bond. researchgate.net This difference in bond energy often translates to higher reactivity for bromo derivatives in reactions where the carbon-halogen bond is cleaved, such as in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Heck). Theoretical calculations have shown a good correlation between C-Br and C-Cl bond dissociation energies, with the C-Cl bond being consistently stronger.

For instance, in a Suzuki coupling reaction, a bromo-substituted nicotinic acid would typically be expected to react more readily than the corresponding chloro-substituted analog under the same conditions.

The presence of other substituents in place of the methoxy group would also significantly alter reactivity. For example, replacing the electron-donating methoxy group with a strongly electron-withdrawing nitro group would further deactivate the ring towards electrophilic substitution and make it even more susceptible to nucleophilic attack. Conversely, a more strongly electron-donating group like an amino group would have the opposite effect.

| Halogen Substituent | Relative C-X Bond Strength | General Implication for Reactivity |

|---|---|---|

| Bromo | Weaker | Generally more reactive in reactions involving C-X bond cleavage (e.g., cross-coupling). researchgate.net |

| Chloro | Stronger | Generally less reactive compared to bromo derivatives under similar conditions. researchgate.net |

General Principles of Pyridine Ring Reactivity and Substitution Patterns

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient ring system. This has several consequences for its reactivity:

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards EAS compared to benzene. mdpi.com The nitrogen atom and the electron-withdrawing effect of the carboxylic acid group in nicotinic acids make these reactions even more difficult. When EAS does occur, it is generally directed to the meta-position (C3 and C5) relative to the nitrogen.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the ortho (C2 and C6) and para (C4) positions. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

Acidity of the Carboxylic Acid: The electronegative nitrogen atom in the pyridine ring has an electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid group compared to benzoic acid. The position of other substituents will further modulate this acidity.

Future Research Perspectives and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents, leading to significant environmental impact. frontiersin.orgnih.gov The future of synthesizing 4-Bromo-2-methoxynicotinic acid and its derivatives will undoubtedly focus on the principles of green chemistry. A primary avenue of exploration is the adoption of biocatalytic methods. frontiersin.org Enzymatic processes, which operate under mild conditions and exhibit high selectivity, offer a promising alternative to conventional synthesis. frontiersin.org For instance, the use of nitrilases for the conversion of cyanopyridines to nicotinic acids is a well-established green approach that could be adapted for substituted pyridines. frontiersin.orgnih.govmdpi.com Research into developing or engineering enzymes that can accommodate the bromo and methoxy (B1213986) substituents on the pyridine (B92270) ring will be a critical step.

Furthermore, moving away from stoichiometric oxidizing agents like potassium permanganate (B83412) or nitric acid, which generate significant waste, is a key goal. nih.govresearchgate.net The development of catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the ultimate oxidant represents a much greener alternative. organic-chemistry.org For the bromination step, replacing traditional brominating agents with more benign alternatives, or developing catalytic methods that utilize bromide salts with an in-situ oxidation, would significantly improve the environmental profile of the synthesis. The use of greener solvents, or even solvent-free reaction conditions, will also be a major focus.

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, consistency, and scalability. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for the synthesis of functionalized heterocycles like this compound. researchgate.netuc.ptmdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. organic-chemistry.org

For the synthesis of substituted pyridines, flow reactors can facilitate reactions that are difficult or hazardous to scale up in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.net The implementation of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process, allowing for catalyst recycling and simplified product purification. organic-chemistry.orgyoutube.com Future research will likely focus on developing integrated multi-step flow syntheses, where this compound can be produced from simple starting materials in a single, uninterrupted process. uc.pt The scalability of such processes is a significant advantage for potential industrial applications. youtube.com

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be instrumental in advancing the chemistry of this compound. A key area of research will be the site-selective functionalization of the pyridine ring. For instance, developing catalysts for the direct and selective C-H carboxylation of pyridines using carbon dioxide is a highly attractive and sustainable approach to synthesizing nicotinic acid derivatives. chemistryviews.orgnih.gov

Moreover, the presence of bromo and methoxy groups on the pyridine ring opens up possibilities for a variety of cross-coupling reactions to introduce further molecular complexity. Research into new palladium, copper, or nickel-based catalysts with tailored ligands will be crucial for achieving high selectivity and efficiency in these transformations. The development of photocatalytic methods, which use visible light to drive chemical reactions, also presents exciting opportunities for the functionalization of pyridine derivatives under mild conditions. rsc.org Another important area will be the development of catalysts that can selectively functionalize the molecule without disturbing the existing bromo and methoxy groups, or that can selectively transform one of these groups in the presence of the other.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Furthermore, machine learning models can be developed to predict the outcome and yield of reactions with high accuracy, reducing the need for extensive experimental optimization. mdpi.com A particularly relevant application is the prediction of regioselectivity in the functionalization of heterocyclic compounds. nih.govresearchgate.netrsc.orgnih.govresearchgate.net For a substituted pyridine like this compound, ML models can predict the most likely position for further substitution, guiding the design of synthetic strategies. As more data on the reactivity of substituted pyridines is generated, these models will become increasingly accurate and predictive, accelerating the discovery of new derivatives and their properties.

Design of Next-Generation Nicotinic Acid Derivatives for Specific Research Applications

The core structure of this compound serves as a scaffold for the design and synthesis of next-generation derivatives with tailored properties for specific research applications, particularly in medicinal chemistry. nih.govresearchgate.netrsc.orgnih.gov The bromo and methoxy groups provide handles for further chemical modification, allowing for the systematic exploration of the chemical space around this core structure.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govresearchgate.netresearchgate.netnih.gov By synthesizing a library of derivatives with variations at different positions of the pyridine ring and evaluating their biological activity, researchers can identify the key structural features responsible for a desired effect. For example, the methoxy group has been shown to enhance the antiproliferative activity of some pyridine derivatives. nih.govnih.gov Computational methods, such as molecular docking, can be used to predict the binding of these derivatives to biological targets, helping to rationalize SAR data and guide the design of more potent and selective compounds. nih.govresearchgate.netrsc.org This integrated approach of synthesis, biological screening, and computational modeling will be essential for unlocking the full potential of this compound as a platform for the development of new therapeutic agents. researchgate.netnih.gov

Q & A

Synthesis & Optimization

Basic: Q. Q1. What are the standard synthetic routes for preparing 4-Bromo-2-methoxynicotinic acid, and how do reaction conditions influence yield? A1. Common routes include halogenation of 2-methoxynicotinic acid using brominating agents (e.g., NBS/PBr₃) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids. Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios (1:1.2 substrate-to-bromine). Catalytic systems like Pd(PPh₃)₄ enhance regioselectivity .

Advanced: Q. Q2. How can competing side reactions (e.g., demethylation or over-bromination) be mitigated during synthesis? A2. Use protecting groups (e.g., acetyl for methoxy) and low-temperature bromination (0–5°C) to suppress demethylation. For cross-couplings, ligand selection (e.g., SPhos) improves selectivity, while excess ligand (2–3 eq.) minimizes Pd black formation. Monitoring via TLC or HPLC ensures reaction quench at optimal conversion .

Structural Characterization

Basic: Q. Q3. Which spectroscopic techniques are most effective for confirming the structure of this compound? A3. ¹H/¹³C NMR identifies methoxy (δ ~3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm). IR confirms carboxylic acid (1700–1720 cm⁻¹) and methoxy (1250 cm⁻¹) groups. High-resolution MS validates molecular weight (MW 246.01 g/mol) .

Advanced: Q. Q4. How do crystallographic methods resolve ambiguities in molecular geometry caused by substituent effects? A4. Single-crystal X-ray diffraction with SHELXL refines torsional angles and hydrogen bonding. For disordered methoxy groups, iterative refinement (SHELXE) and restraints on thermal parameters improve accuracy. ORTEP-3 visualizes electron density maps to confirm bromine placement .

Computational Modeling

Basic: Q. Q5. What DFT parameters best predict the electronic properties of this compound? A5. B3LYP/6-31G(d) calculates HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects (e.g., PCM for DMSO) refine dipole moments. Correlation-energy functionals (e.g., Colle-Salvetti) model intermolecular interactions .

Advanced: Q. Q6. How does electron density analysis explain the reactivity of the bromine substituent in nucleophilic substitutions? A6. Laplacian of electron density (∇²ρ) at the C-Br bond reveals regions susceptible to nucleophilic attack. Fukui indices (NPA charges) identify the C4 position as electrophilic, guiding substitution pathways .

Reaction Mechanisms

Basic: Q. Q7. What mechanisms drive bromine substitution in this compound under basic conditions? A7. SNAr (nucleophilic aromatic substitution) dominates due to electron-withdrawing carboxylic acid. Methoxy groups activate the ortho/para positions, favoring substitution at C8. K₂CO₃ in DMF facilitates deprotonation and stabilizes intermediates .

Advanced: Q. Q8. How do solvent polarity and counterion effects influence cross-coupling efficiency with aryl boronic acids? A8. Polar aprotic solvents (DMF, THF) enhance Pd catalyst solubility. Tetrabutylammonium bromide (TBAB) as additive improves phase transfer in biphasic systems. Larger counterions (e.g., Cs⁺ vs. Na⁺) stabilize transition states, accelerating oxidative addition .

Contradictory Data & Impurities

Basic: Q. Q9. What chromatographic methods resolve co-eluting impurities in this compound? A9. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates carboxylic acid derivatives. Gradient elution (5–95% MeCN over 20 min) resolves brominated byproducts. LC-MS identifies impurities via molecular ion peaks .

Advanced: Q. Q10. How are conflicting crystallographic and spectroscopic data reconciled for tautomeric forms? A10. Variable-temperature NMR (-40°C to 25°C) detects tautomer equilibria. Neutron diffraction (vs. X-ray) locates labile protons. DFT-MD simulations model dynamic behavior, aligning with experimental bond lengths .

Biological Applications

Basic: Q. Q11. What in vitro assays assess the bioactivity of this compound derivatives? A11. Enzyme inhibition (e.g., kinase assays via ADP-Glo™) and cytotoxicity (MTT assay on cancer cell lines) are standard. IC₅₀ values guide SAR studies. Ensure purity >95% (HPLC) to avoid false positives .

Advanced: Q. Q12. How do steric effects from the methoxy group modulate target binding in enzyme active sites? A12. Docking simulations (AutoDock Vina) with flexible side chains predict methoxy interactions. Mutagenesis studies (e.g., Ala scanning) validate hydrogen bonding with catalytic residues. Competitive ITC measures binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.